1(2H)-Chrysenone, 3,4-dihydro-
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Overview
Description
1,2,3,4-Tetrahydrochrysen-1-one is an organic compound belonging to the class of polycyclic aromatic ketones It is characterized by a fused ring system that includes a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrochrysen-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile, can be employed to form the polycyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydrochrysen-1-one often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydrochrysen-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydrochrysen-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: It is used in studies related to the interaction of polycyclic aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydrochrysen-1-one involves its interaction with molecular targets through its ketone functional group and aromatic rings. These interactions can lead to various biological effects, including modulation of enzyme activity and interaction with cellular receptors. The specific pathways involved depend on the context of its application, such as its use in drug development or material science .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar polycyclic structure but differs in the presence of a nitrogen atom in the ring system.
1,2,3,4-Tetrahydronaphthalene: Similar in having a polycyclic structure but lacks the ketone functional group.
1,2,3,4-Tetrahydrocarbazole: Contains a nitrogen atom in the ring system and is used in various synthetic applications
Properties
IUPAC Name |
3,4-dihydro-2H-chrysen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-2,4-5,8-11H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYZDXRSPQXUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213017 |
Source
|
Record name | 1(2H)-Chrysenone, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63642-50-2 |
Source
|
Record name | 1(2H)-Chrysenone, 3,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063642502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1(2H)-Chrysenone, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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